molecular formula C9H12N2O2 B13902921 Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate

Cat. No.: B13902921
M. Wt: 180.20 g/mol
InChI Key: BOVSSXCTWYJOQG-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate is a heterocyclic compound featuring a cyclopropane ring fused with a pyrazole moiety and an ethyl ester functional group. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The cyclopropane ring introduces structural rigidity, which can enhance binding affinity to biological targets . This compound is synthesized via nucleophilic substitution or cyclization reactions, often involving precursors like malononitrile or ethyl cyanoacetate under reflux conditions with catalysts such as triethylamine . Its structural uniqueness positions it as a promising intermediate in pharmaceutical development, particularly for kinase inhibitors or agrochemical agents .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-8(12)9(4-5-9)7-3-6-10-11-7/h3,6H,2,4-5H2,1H3,(H,10,11)

InChI Key

BOVSSXCTWYJOQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . Another approach involves a radical addition followed by intramolecular cyclization under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Structure Key Features Applications References
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate Cyclopropane fused to pyrazole at position 3; ethyl ester at cyclopropane C1 High rigidity; potential for hydrogen bonding via pyrazole N-H Pharmaceutical intermediates
Resmethrin ([5-(Phenylmethyl)-3-furanyl]methyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate) Cyclopropane with dimethyl and propenyl groups; furanyl and benzyl substituents Lipophilic; photostable Insecticide (pyrethroid class)
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate Pyrazole with benzyl and 4-methylphenyl groups; ester at position 5 Enhanced aromatic stacking capacity Agrochemical research
Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate Cyclopropane substituted with pyridine at C1; ethyl ester Electron-deficient pyridine ring; polarizable Unspecified (industrial intermediate)

Biological Activity

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. The compound features a cyclopropane ring fused with a pyrazole moiety, contributing to its unique biological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrazole ring can engage with biological receptors, potentially modulating their activity. The cyclopropane structure may also participate in chemical reactions that enhance the compound's efficacy in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibitory activity on TNF-α and IL-6
AnalgesicComparable effects to standard analgesics
MAO-B inhibitionHigh activity against MAO-A and MAO-B isoforms
Neurological effectsPotential applications in treating CNS disorders

Research Findings

Numerous studies have investigated the biological effects of this compound and related compounds.

Case Study 1: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds showed significant inhibition of TNF-α and IL-6 production, indicating potential use in inflammatory diseases. For instance, one study reported up to 85% inhibition at a concentration of 10 µM compared to standard drugs like dexamethasone .

Case Study 2: Analgesic Effects
In vivo studies using carrageenan-induced rat paw edema models demonstrated that certain derivatives exhibited analgesic effects comparable to ibuprofen. Specifically, compounds derived from the pyrazole framework showed up to 78% reduction in edema at specific time points .

Case Study 3: MAO-B Inhibition
Research has indicated that some pyrazole derivatives exhibit potent inhibition of monoamine oxidase B (MAO-B), which is relevant for treating neurological disorders such as Parkinson's disease. The synthesized compounds displayed high selectivity and potency against both MAO-A and MAO-B isoforms .

Applications in Medicinal Chemistry

This compound is being explored as a building block for the synthesis of novel pharmaceutical agents targeting various diseases, particularly those involving inflammation and neurological dysfunctions. Its unique structural features make it a valuable candidate for further development in drug design.

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